molecular formula C4H2Cl2N2O B1419542 4,6-Dichloropyrimidin-5-ol CAS No. 425394-89-4

4,6-Dichloropyrimidin-5-ol

Cat. No.: B1419542
CAS No.: 425394-89-4
M. Wt: 164.97 g/mol
InChI Key: ADPCZUINQXBXLP-UHFFFAOYSA-N
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Description

4,6-Dichloropyrimidin-5-ol is a heterocyclic organic compound with the molecular formula C4H2Cl2N2O It is a derivative of pyrimidine, characterized by the presence of two chlorine atoms at the 4th and 6th positions and a hydroxyl group at the 5th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dichloropyrimidin-5-ol typically involves the chlorination of pyrimidine derivatives. One common method is the reaction of 4,6-dihydroxypyrimidine with phosphoryl chloride. The reaction is carried out under reflux conditions, where the phosphoryl chloride acts as both the chlorinating agent and the solvent. The reaction mixture is heated to reflux, and the product is isolated by distillation and crystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is purified through crystallization and distillation techniques .

Chemical Reactions Analysis

Types of Reactions

4,6-Dichloropyrimidin-5-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Phosphoryl Chloride: Used for chlorination reactions.

    Amines and Thiols: Used for substitution reactions.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

    Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products Formed

    Substituted Pyrimidines: Formed through substitution reactions.

    Ketones and Alcohols: Formed through oxidation and reduction reactions.

    Complex Heterocycles: Formed through condensation reactions.

Scientific Research Applications

4,6-Dichloropyrimidin-5-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an inhibitor of certain enzymes and biological pathways.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Used in the production of dyes, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4,6-Dichloropyrimidin-5-ol involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can disrupt various biological pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 4,6-Dichloropyrimidine-5-carbaldehyde
  • 4,6-Dichloro-5-nitropyrimidine
  • 4,6-Dichloro-5-ethylpyrimidine
  • 4,6-Dichloro-N-methylpyrimidin-5-amine
  • 4,6-Dichloropyrimidine-5-carboxamide

Uniqueness

4,6-Dichloropyrimidin-5-ol is unique due to the presence of the hydroxyl group at the 5th position, which imparts distinct chemical reactivity compared to other similar compounds. This hydroxyl group allows for additional chemical modifications and interactions, making it a versatile compound for various applications .

Properties

IUPAC Name

4,6-dichloropyrimidin-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2Cl2N2O/c5-3-2(9)4(6)8-1-7-3/h1,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADPCZUINQXBXLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(C(=N1)Cl)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20666602
Record name 4,6-Dichloropyrimidin-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20666602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

425394-89-4
Record name 4,6-Dichloropyrimidin-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20666602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,6-Dichloropyrimidin-5-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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